5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a fused bicyclic core structure with a furan-2-yl group at position 5 and a 4-methoxyphenyl substituent at position 5. Its molecular formula is C₁₇H₁₄N₄O₂, with a molecular weight of 306.32 g/mol . The compound belongs to a class of nitrogen-rich heterocycles widely studied for their pharmacological and materials science applications.
Triazolopyrimidines are known for their versatility in drug design, acting as bioisosteres for purines or pyrimidines. The 4-methoxyphenyl group enhances lipophilicity, while the furan-2-yl moiety may contribute to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C16H14N4O2 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
5-(furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H14N4O2/c1-21-12-6-4-11(5-7-12)14-9-13(15-3-2-8-22-15)19-16-17-10-18-20(14)16/h2-10,14H,1H3,(H,17,18,19) |
InChI Key |
MHADMHMHSCSBGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the reaction of furan-2-carbaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable reagent, such as triethyl orthoformate, to yield the desired triazolopyrimidine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives from oxidation, dihydrofuran derivatives from reduction, and various substituted triazolopyrimidine derivatives from nucleophilic substitution .
Scientific Research Applications
5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of microbial enzymes, leading to the death of bacterial cells . The exact molecular pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazolopyrimidines are highly dependent on substituents at positions 5, 7, and the degree of saturation. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Donating Groups : Methoxy groups (e.g., 4-methoxyphenyl) enhance solubility and modulate receptor binding via hydrogen bonding .
- Heteroaromatic Substituents : Furan-2-yl and thiophen-2-yl groups improve π-π interactions but may reduce metabolic stability compared to phenyl .
- Saturation : Fully saturated analogs (e.g., tetrahydro derivatives) exhibit reduced planarity, affecting affinity for enzymes like glucokinase .
Pharmacological Activity Comparison
Triazolopyrimidines with substituents at positions 5 and 7 show diverse biological activities:
Notable Gaps:
- Halogenated derivatives (e.g., 2,4-dichlorophenyl) show enhanced antimicrobial activity, indicating that electron-withdrawing groups may optimize this property .
Biological Activity
5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of triazolopyrimidines. This class has garnered attention for its diverse biological activities, particularly in oncology. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
- Molecular Formula : C13H14N4O4
- Molecular Weight : 290.27 g/mol
- Solubility : 37.6 µg/mL at pH 7.4
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of cancer research. Triazolopyrimidine derivatives are known for their antiproliferative properties against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives:
- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- Mechanism of Action : The compound exhibits its effects through various mechanisms including:
- Inhibition of the ERK signaling pathway.
- Induction of apoptosis and cell cycle arrest.
For instance, a related compound in the same class demonstrated IC50 values of 9.47 µM for MGC-803 cells and 9.58 µM for HCT-116 cells, indicating significant antiproliferative activity compared to standard chemotherapeutics like 5-fluorouracil (5-Fu) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | Inhibits ERK signaling pathway |
| H12 | HCT-116 | 9.58 | Induces apoptosis |
| H12 | MCF-7 | 13.1 | Cell cycle arrest |
| Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibitor |
| Compound 1 | MCF-7 | 3.91 | Cytotoxic agent |
Case Studies
In a case study examining the effects of triazolopyrimidine derivatives on cancer cells:
- Cell Growth Inhibition : The study found that these compounds could significantly inhibit growth and colony formation in MGC-803 cells.
- Apoptotic Induction : The compounds were shown to induce cell apoptosis through modulation of apoptosis-related proteins.
- Cell Cycle Impact : Notably, compounds caused G2/M phase arrest in treated cells, further substantiating their role as potential anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
